molecular formula C24H18N4O3 B3559328 2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione

2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B3559328
M. Wt: 410.4 g/mol
InChI Key: JCNWOKRDGVYXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione (Molecular Formula: C24H18N4O3, Molecular Weight: 410.43) . It is supplied for research purposes and is not intended for diagnostic or therapeutic uses. Compounds within this chemical class, featuring an isoindoline-1,3-dione group linked to a quinazolin-4-one core, are of significant interest in medicinal chemistry and neuroscience research . Specifically, structurally similar molecules have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the striatum of the brain . PDE10A modulates neuronal signaling by hydrolyzing the secondary messengers cAMP and cGMP, making it a prominent target for investigating potential therapeutic interventions for psychiatric and neurological disorders, such as schizophrenia and Huntington's disease . The core quinazolin-4-one structure is also associated with a range of biological activities in scientific literature, including antimicrobial properties, which may be of interest in broader pharmacological discovery efforts . The precise binding affinity and functional activity of this specific compound should be confirmed by the researcher. This product is strictly labeled For Research Use Only and is not meant for personal, diagnostic, or therapeutic applications.

Properties

IUPAC Name

2-[2-[3-(4-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-10-12-25-21(14-15)28-20(26-19-9-5-4-8-18(19)24(28)31)11-13-27-22(29)16-6-2-3-7-17(16)23(27)30/h2-10,12,14H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNWOKRDGVYXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-311562 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for WAY-311562 are not widely documented, but they would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-311562 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C24H18N4OC_{24}H_{18}N_{4}O, and it features a complex arrangement that includes a quinazoline moiety linked to an isoindoline structure. This unique combination contributes to its biological activity.

Anticancer Activity

Several studies have indicated that this compound exhibits promising anticancer properties. The quinazoline derivatives are known for their ability to inhibit various kinases involved in cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that derivatives of quinazoline compounds significantly inhibited the growth of human cancer cell lines, suggesting that the incorporation of the isoindoline structure may enhance this effect by improving solubility and bioavailability .

Antimicrobial Properties

Research has also shown that this compound possesses antimicrobial activity against a range of pathogens. The presence of the pyridine ring is believed to play a critical role in enhancing the antimicrobial efficacy.

  • Data Table: Antimicrobial Activity
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways.

  • Case Study : In vitro studies showed that treatment with this compound reduced neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at various positions on the quinazoline or isoindoline structures can lead to enhanced biological activity.

Mechanism of Action

The mechanism of action of WAY-311562 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but studies suggest that it may influence cellular processes related to its target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoindoline-1,3-dione and Quinazolinone Derivatives

Compound Name Core Structure(s) Key Substituents/Linkers Molecular Weight (g/mol) Reported Activity Reference
Target Compound Quinazolin-4-one + isoindoline-1,3-dione Ethyl linker, 4-methylpyridin-2-yl 410.42 Not explicitly reported (inferred enzyme inhibition)
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Isoindoline-1,3-dione Indole-acryloyl group ~380 (estimated) Cholinesterase inhibition
2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4) Isoindoline-1,3-dione 4-Chlorophenyl-acryloyl group ~394 (estimated) Cholinesterase inhibition
2-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione Quinazolin-4-one + isoindoline-1,3-dione Thioethyl linker, phenethyl group 447.54 Antimicrobial
2-(4-(2-(4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione (IDT785) Isoindoline-1,3-dione Indole-dihydropyridinyl group ~450 (estimated) Serotonin transporter (SERT) ligand
[18F]-labeled PDE10A tracer (derivative) Quinazolin-4-one + isoindoline-1,3-dione Fluoro-isopropoxy group, ethyl linker ~500 (estimated) PDE10A imaging agent

Key Observations :

Substituent Impact on Bioactivity :

  • The 4-methylpyridin-2-yl group in the target compound may enhance binding to enzymes or receptors due to its electron-rich aromatic system, contrasting with the indole or chlorophenyl groups in compounds, which prioritize cholinesterase interactions .
  • The ethyl linker in the target compound likely improves metabolic stability compared to the thioethyl linker in ’s antimicrobial analogue, which may be prone to oxidation .

Core Structure Contributions: Quinazolin-4-one derivatives (target compound, –6) are associated with diverse activities, such as antimicrobial action () and PDE10A targeting ().

In contrast, and use multi-step nucleophilic substitutions and bioconjugation strategies .

Table 2: Inferred Activity Profiles Based on Structural Analogues

Compound Class Substituent/Linker Features Likely Target/Activity Supporting Evidence
Quinazolin-4-one + ethyl linker 4-Methylpyridin-2-yl, isoindoline Enzyme inhibition (e.g., kinases, PDEs)
Isoindoline-1,3-dione + acryloyl Indole/chlorophenyl groups Cholinesterase inhibition
Quinazolin-4-one + thioethyl Phenethyl group Antimicrobial
Isoindoline-1,3-dione + dihydropyridine Indole group Serotonin transporter modulation

Critical Analysis :

  • Compared to ’s PDE10A tracer, the absence of a fluorine or isopropoxy group in the target compound may limit its utility in imaging but could improve oral bioavailability .

Biological Activity

The compound 2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoindoline core and subsequent functionalization to introduce the pyridinyl and quinazolinyl moieties. Various methods have been reported in the literature, highlighting the versatility of synthetic pathways available for such complex structures.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to isoindoline derivatives. For instance, a closely related compound was evaluated by the National Cancer Institute (NCI) and showed significant antitumor activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition at concentrations as low as 15.72 µM . This suggests that the compound may share similar mechanisms of action.

Antimicrobial Activity

The antimicrobial properties of isoindoline derivatives have also been investigated. In vitro studies have shown that these compounds exhibit activity against both gram-positive and gram-negative bacteria as well as fungi. The effectiveness varies with structure modifications; for example, specific substitutions on the isoindoline structure can enhance or diminish antimicrobial efficacy .

Phytotoxic Activity

In addition to their antimicrobial and anticancer properties, some derivatives have been evaluated for phytotoxic activity . Research indicates that certain isoindoline derivatives can selectively inhibit plant growth, particularly affecting dicotyledonous species more than monocotyledonous ones . This selectivity could be leveraged in agricultural applications to develop herbicides.

Case Study 1: Anticancer Evaluation

In a study conducted under NCI protocols, a derivative similar to our target compound was subjected to a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated an average cell growth inhibition rate of 12.53%, underscoring the potential of these compounds in cancer therapeutics .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of isoindoline derivatives against several pathogenic strains. Compounds were tested for their ability to inhibit bacterial growth, revealing promising results that suggest potential applications in treating infections caused by resistant strains .

Data Table: Biological Activities

Biological ActivityCompoundIC50/Effective ConcentrationReference
AnticancerSimilar Compound15.72 µM (GI50)
AntimicrobialIsoindoline DerivativeVaries by structure
PhytotoxicSelected DerivativeEffective at 6.7 × 10^-8 mol/g

Q & A

Basic: What are the recommended synthetic routes for 2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione?

The compound can be synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Formation of the quinazolinone core through cyclization of anthranilic acid derivatives with carbonyl-containing reagents under acidic conditions .
  • Step 2 : Introduction of the 4-methylpyridin-2-yl group via nucleophilic substitution or palladium-catalyzed coupling.
  • Step 3 : Alkylation with 2-(2-bromoethyl)isoindoline-1,3-dione to append the isoindoline-dione moiety, followed by purification using column chromatography .
  • Key validation : Confirm intermediate structures using 1^1H NMR and 13^{13}C NMR, as demonstrated in analogous isoindoline-dione syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the quinazolinone and pyridine rings appear as distinct multiplet signals between δ 7.2–8.5 ppm .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} for the quinazolinone and isoindoline-dione moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, as shown in related compounds .

Basic: How can experimental design optimize the synthesis yield?

  • Statistical Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., reaction time, temperature, catalyst loading). For example, a central composite design can identify optimal conditions for condensation steps .
  • Pre-screening with Computational Tools : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction feasibility and transition states, reducing trial-and-error experimentation .

Advanced: How can AI and computational modeling enhance reaction optimization?

  • Reaction Path Search : Use quantum chemical simulations to map energetically favorable pathways for key steps like cyclization or alkylation .
  • Machine Learning (ML) : Train models on existing reaction databases to predict solvent effects, catalyst performance, or side-product formation. Tools like COMSOL Multiphysics integrated with AI can automate parameter optimization .

Advanced: How should researchers resolve contradictions in spectral or reactivity data?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., simulated spectra from Gaussian software).
  • Feedback Loops : Integrate experimental results into computational models to refine accuracy. For example, discrepancies in reaction yields might prompt re-evaluation of transition-state barriers .

Basic: What methodologies assess the compound’s biological activity?

  • Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s method, with donepezil as a positive control .
  • Dose-Response Studies : Measure IC50_{50} values via kinetic assays, ensuring triplicate replicates for statistical rigor.

Advanced: What reactor design considerations are critical for scaling up synthesis?

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization). Use microreactors to minimize side reactions .
  • Membrane Separation : Integrate ceramic membranes for in-line purification of intermediates, reducing downstream processing time .

Advanced: How can advanced separation technologies improve purity?

  • High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with gradient elution (e.g., water/acetonitrile) to isolate isomers or by-products.
  • Crystallization Optimization : Use solubility parameter models (Hansen parameters) to select ideal solvents for recrystallization .

Basic: How is compound stability evaluated under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and track changes in NMR/IR spectra .
  • pH Stability Tests : Assess hydrolysis susceptibility in buffers (pH 1–13) over 24–72 hours .

Advanced: What strategies link structural modifications to bioactivity?

  • Quantitative Structure-Activity Relationship (QSAR) : Build ML models using descriptors like logP, polar surface area, and H-bonding capacity. Validate with in vitro data from analogs (e.g., chlorophenyl or methoxy-substituted derivatives) .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., AChE) using AutoDock Vina. Correlate docking scores with experimental IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 2
2-(2-(3-(4-Methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)isoindoline-1,3-dione

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